1-(ETHANESULFONYL)-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-(ETHANESULFONYL)-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 1-(ETHANESULFONYL)-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the ethanesulfonyl group and the N-{2-[METHYL(PHENYL)AMINO]ETHYL} moiety. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(ETHANESULFONYL)-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethanesulfonyl group, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
1-(ETHANESULFONYL)-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, particularly those involving the nervous system.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(ETHANESULFONYL)-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to receptors or enzymes critical to the compound’s activity.
Comparison with Similar Compounds
1-(ETHANESULFONYL)-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE can be compared to other compounds with similar structures or functional groups. Some similar compounds include:
N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-3-CARBOXAMIDE: Lacks the ethanesulfonyl group, which may alter its reactivity and applications.
1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE: Lacks the N-{2-[METHYL(PHENYL)AMINO]ETHYL} moiety, affecting its biological activity.
ETHANESULFONYL-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE: A similar compound with different functional group positioning, leading to varied chemical properties.
Properties
IUPAC Name |
1-ethylsulfonyl-N-[2-(N-methylanilino)ethyl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-3-24(22,23)20-12-7-8-15(14-20)17(21)18-11-13-19(2)16-9-5-4-6-10-16/h4-6,9-10,15H,3,7-8,11-14H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAXVVHTVTZPDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCCN(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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